molecular formula C22H20N2O2S B2687056 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034408-31-4

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2687056
CAS No.: 2034408-31-4
M. Wt: 376.47
InChI Key: NOOLDWCUIVXURU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancing Agents

A study investigated the antiamnestic (AA) and antihypoxic (AH) activities of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including benzamide derivatives. These compounds were evaluated for their ability to reverse electroconvulsion-induced amnesia and protect against hypoxia in mice. Compound 3o, which is structurally similar to benzamide derivatives, exhibited the best AA and AH activity profile, suggesting potential applications in cognitive enhancement (Ono et al., 1995).

Anticancer Activity

Research on N-substituted benzamides, including derivatives structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide, demonstrated their potential as anticancer agents. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, highlighting their significance in the development of new anticancer drugs (Ravinaik et al., 2021).

Antimicrobial Properties

Studies on acylthiourea derivatives, related to benzamide compounds, revealed their effectiveness as antimicrobial agents. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, emphasizing their potential in antimicrobial applications (Limban et al., 2011).

Histone Deacetylase Inhibition

Research on 5-aroylindolyl-substituted hydroxamic acids, including benzamide derivatives, identified their potential as selective histone deacetylase 6 (HDAC6) inhibitors. These compounds were effective in decreasing tau protein phosphorylation and aggregation, suggesting their use in treating neurodegenerative diseases like Alzheimer's (Lee et al., 2018).

Cardiac Electrophysiological Activity

The cardiac electrophysiological activity of N-substituted benzamides, which are structurally similar to this compound, was investigated. These compounds were found to have potential as selective class III agents, indicating their possible use in treating arrhythmias (Morgan et al., 1990).

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-24-13-19(18-4-2-3-5-20(18)24)21(25)12-23-22(26)16-8-6-15(7-9-16)17-10-11-27-14-17/h2-11,13-14,21,25H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLDWCUIVXURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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